1-Isopropylimidazole
Overview
Description
1-Isopropylimidazole is a chemical compound with the molecular formula C6H10N2 . It is also known by other names such as 1-(1-methylethyl)-1H-Imidazole, 1-(propan-2-yl)-1H-imidazole, and 1H-Imidazole, 1-(1-methylethyl)- . It is used for research and development purposes .
Synthesis Analysis
1-Isopropylimidazole can be used as a catalyst in various chemical reactions. It has been shown to be an effective catalyst in the synthesis of various organic compounds, including esters, lactones, and amides .Molecular Structure Analysis
The molecular structure of 1-Isopropylimidazole consists of a five-membered ring containing two nitrogen atoms. The molecular formula is C6H10N2, with an average mass of 110.157 Da and a monoisotopic mass of 110.084396 Da . The molecule contains a total of 18 bonds, including 8 non-H bonds, 5 multiple bonds, 1 rotatable bond, 5 aromatic bonds, and 1 imidazole .Chemical Reactions Analysis
1-Isopropylimidazole can act as a ligand in the formation of gold(III) complexes, which have been studied for their antimicrobial properties .Physical And Chemical Properties Analysis
1-Isopropylimidazole is a liquid at 20 degrees Celsius . It has a boiling point of 104 °C at 7 mmHg and a flash point of 77 °C . The specific gravity is 0.97 at 20/20 degrees Celsius, and the refractive index is 1.48 .Scientific Research Applications
Imidazole and its Derivatives
- Scientific Field : Medicine, Synthetic Chemistry, and Industry
- Summary of Application : Imidazole and its derivatives have a wide range of applications in various fields. They are used in the synthesis of biologically active molecules such as anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, antiviral drugs, and enzyme inhibitors . They also act as selective plant growth regulators, fungicides, herbicides, and therapeutic agents .
- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . In most cases, tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
- Results or Outcomes : The outcomes of these applications are the production of a wide range of biologically active molecules with various therapeutic properties . The synthesis methods have been optimized for efficiency and sustainability .
Tetrakis(1-Isopropylimidazole-κ1N)-[μ2-Imidazole-4,5-Dicarboxylato-κ4O,N,O′,N′]-Trioxido-Divanadium
- Scientific Field : Crystallography
- Summary of Application : The compound tetrakis(1-isopropylimidazole-κ1N)-[μ2-imidazole-4,5-dicarboxylato-κ4O,N,O′,N′]-trioxido-divanadium, which includes 1-Isopropylimidazole, has been studied in the field of crystallography .
- Methods of Application : The title compound is prepared under solvothermal method by the self-assembled reaction in a mixture of ammonium metavanadate, vanadyl acetoacetonate, imidazole-4,5-dicarboxylic acid, 1-isopropylimidazole . The mixtures are stirred for 1 h in the air and then transferred to a 25 mL Te on-lined stainless steel autoclave and was heated under autogenous pressure at 393 K for 3 days .
- Results or Outcomes : After the reactant are slowly cooled to room temperature, violet block crystals were collected. The yield is 60 % base on V .
Imidazole Derivatives in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . They play a pivotal role in the synthesis of biologically active molecules .
- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . Tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
- Results or Outcomes : The outcomes of these applications are the production of a wide range of biologically active molecules with various therapeutic properties . The synthesis methods have been optimized for efficiency and sustainability .
Polyoxovanadate-Based Copper Frameworks
- Scientific Field : Inorganic Chemistry
- Summary of Application : 1-Isopropylimidazole has been used in the synthesis of polyoxovanadate-based copper frameworks (POVCFs), which are efficient catalysts for constructing C–N bonds .
- Methods of Application : A synthetic pathway for the directed preparation of three novel POVCFs using bifunctional imidazole molecules as organic ligands and base has been developed . The variable base environment in the reaction is the key step in the preparation of 1D to 3D supermolecular networks of POVCFs .
- Results or Outcomes : These POVCFs were further studied in the construction of C–N bond reactions of primary amines under mild conditions, and it was found that one of the POVCFs displayed efficient heterogeneous catalytic activities in the Chan–Lam reaction (yields up to 89%) .
Imidazole Derivatives in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Imidazole derivatives have become more popular due to the demand for environmentally friendly methods in chemical organic synthesis . They play a pivotal role in the synthesis of biologically active molecules .
- Methods of Application : There are several approaches for the synthesis of substituted imidazoles by condensation , ring cyclization , oxidation conversion , solid face analysis , flash vacuum pyrolysis , microreactor and ionic liquid promoted technique . Tri and tetra-substituted imidazoles are synthesized by three or four components of cyclo-condensation of 1,2-diketones, ammonium acetate with aldehydes, and anilines using a variety of different catalysts under efficient green method or solvent-based conditions .
- Results or Outcomes : The outcomes of these applications are the production of a wide range of biologically active molecules with various therapeutic properties . The synthesis methods have been optimized for efficiency and sustainability .
Polyoxovanadate-Based Copper Frameworks
- Scientific Field : Inorganic Chemistry
- Summary of Application : 1-Isopropylimidazole has been used in the synthesis of polyoxovanadate-based copper frameworks (POVCFs), which are efficient catalysts for constructing C–N bonds .
- Methods of Application : A synthetic pathway for the directed preparation of three novel POVCFs using bifunctional imidazole molecules as organic ligands and base has been developed . The variable base environment in the reaction is the key step in the preparation of 1D to 3D supermolecular networks of POVCFs .
- Results or Outcomes : These POVCFs were further studied in the construction of C–N bond reactions of primary amines under mild conditions, and it was found that one of the POVCFs displayed efficient heterogeneous catalytic activities in the Chan–Lam reaction (yields up to 89%) .
Safety And Hazards
Future Directions
While 1-Isopropylimidazole is primarily used for research and development purposes, its potential applications in the field of antimicrobial agents are being explored . Its role as a ligand in the formation of gold(III) complexes, which have shown promising antimicrobial properties, suggests potential future directions for this compound .
properties
IUPAC Name |
1-propan-2-ylimidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2/c1-6(2)8-4-3-7-5-8/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIORGCOGQZEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074645 | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropylimidazole | |
CAS RN |
4532-96-1 | |
Record name | 1-(1-Methylethyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4532-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004532961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 1-(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4074645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(propan-2-yl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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